
Undecadecaene-1,11-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecadecaene-1,11-dithione is an organic compound with the molecular formula C11S2. It is characterized by the presence of two sulfur atoms at the terminal positions of an eleven-carbon chain with alternating double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecadecaene-1,11-dithione typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method is the reaction of an eleven-carbon chain with alternating double bonds with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Undecadecaene-1,11-dithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione to dithiols.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Undecadecaene-1,11-dithione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of other sulfur-containing compounds
Wirkmechanismus
The mechanism of action of undecadecaene-1,11-dithione involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound can donate electron pairs to metal ions, forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithione Ligands: Similar to undecadecaene-1,11-dithione, dithione ligands contain sulfur atoms and can form stable complexes with metal ions.
Dithiolene Ligands: These ligands also contain sulfur atoms but differ in their oxidation states and coordination properties.
Uniqueness
This compound is unique due to its extended carbon chain with alternating double bonds, which provides distinct electronic properties compared to other sulfur-containing compounds. This makes it particularly useful in applications requiring specific electronic characteristics .
Eigenschaften
CAS-Nummer |
628315-45-7 |
|---|---|
Molekularformel |
C11S2 |
Molekulargewicht |
196.3 g/mol |
InChI |
InChI=1S/C11S2/c12-10-8-6-4-2-1-3-5-7-9-11-13 |
InChI-Schlüssel |
GPIBVHJBYBXKQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=C=C=C=C=S)=C=C=C=C=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
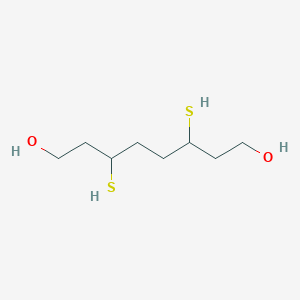
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
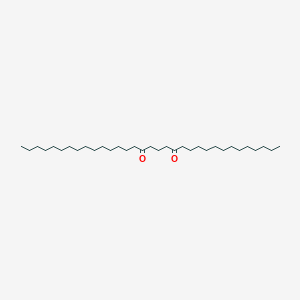
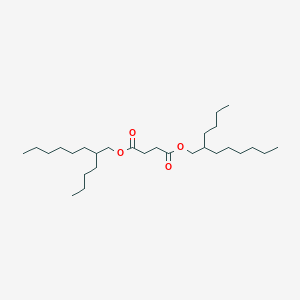
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
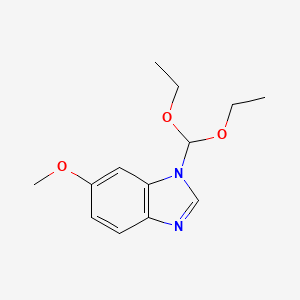
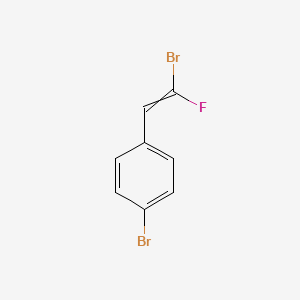

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
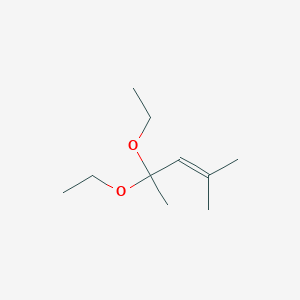
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
